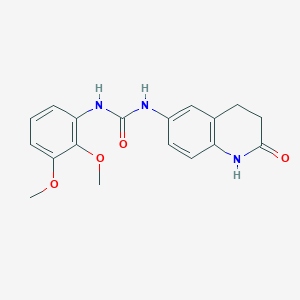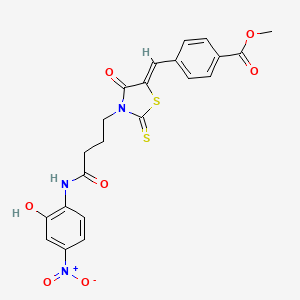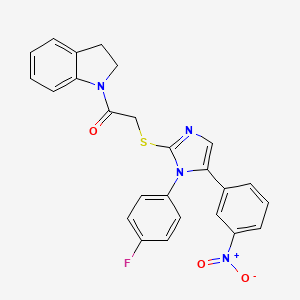
5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one tfa, also known as CPP-115, is a chemical compound that has been studied extensively for its potential use as a treatment for various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and is classified as a GABA analogue. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Variability
The chemical synthesis and structural variability of compounds related to 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one tfa have been studied extensively. For instance, the reaction of asymmetric ligands with silver(I) salts, including trifluoroacetate (tfa), produces a variety of structural motifs depending on the ligand to metal ratio, highlighting the versatility of these compounds in constructing complex structures through coordination chemistry. These structures are stabilized by hydrogen bonding, π-stacking, and closed-shell interactions, showcasing the intricate balance of forces at play in the molecular architecture (R. Feazell, Cody E. Carson, K. Klausmeyer, 2006).
Synthesis of Pyrrolidinones and Piperidinones
Trifluoroacetic acid (TFA) has been utilized to promote intramolecular formal N-H insertion reactions, leading to the efficient synthesis of pyrrolidinones and piperidinones. This process retains the chirality of the starting materials and demonstrates the utility of TFA in facilitating reactions that form complex, cyclic structures with potential pharmaceutical applications (Hua Yang et al., 2000).
Luminescent Properties
The structural and luminescent properties of complexes formed with ligands such as 2-(aminomethyl)pyridine and tfa have been explored. These studies reveal how the coordination environment of silver(I) and the presence of tfa influence the geometry and photoluminescent behavior of the complexes. Such research contributes to our understanding of how molecular structure affects luminescence, potentially leading to applications in sensing and imaging (R. Feazell, Cody E. Carson, K. Klausmeyer, 2005).
Trifluoroacetylation Reactions
The development of new trifluoroacetylating agents, such as 2-(trifluoroacetyloxy)pyridine (TFAP), has enabled the efficient trifluoroacetylation of amines and alcohols under mild conditions. Such chemical transformations are crucial for modifying the properties of organic molecules, with implications for drug development and materials science (T. Keumi et al., 1990).
Adjustment of Crystal Morphology and Emission Behavior
Research has shown that trifluoroacetic acid (TFA) can drive molecular rearrangement, adjusting crystal morphology and emission behavior. This demonstrates the ability of TFA to influence the physical properties of materials, which could have applications in the development of new luminescent materials or in the modification of existing ones for specific purposes (Guigui Ye et al., 2021).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(3-10)2-1-4(12)11-5;3-2(4,5)1(6)7/h1-3,10H2,(H,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEPQWHCOGLJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1=O)(CN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)
![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)


![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)

![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)